

# Genotoxicity Assessment of N-nitroso dabigatran etexilate: A Technical Guide

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## Compound of Interest

Compound Name: Dabigatran Impurity 13

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## Introduction

N-nitroso dabigatran etexilate is a nitrosamine impurity of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory agencies and the pharmaceutical industry due to their potential mutagenic and carcinogenic properties. As a class of compounds, nitrosamines are categorized as "cohort of concern" under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7(R2) guideline, necessitating a thorough evaluation of their genotoxic potential to ensure patient safety.<sup>[1][2]</sup>

This technical guide provides an in-depth overview of the genotoxicity assessment of N-nitroso dabigatran etexilate, summarizing the available data from key in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the risk assessment of nitrosamine impurities.

## Regulatory Context and Risk Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug products. A key component of the risk assessment for these impurities is the

determination of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible carcinogenic risk.

The Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the nitrosamine. N-nitroso dabigatran etexilate has been assigned a CPCA Category 3, corresponding to an AI of 400 ng/day. This categorization is based on the prediction of its carcinogenic potency. Experimental genotoxicity data, as detailed in this guide, are crucial for confirming or refining such in silico predictions.

## Data Presentation: In Vitro Genotoxicity Studies

The genotoxic potential of N-nitroso dabigatran etexilate has been evaluated in two key in vitro assays as part of a broader study on nitrosamine drug substance-related impurities (NDSRIs). The results are summarized below.

### Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, conducted according to the principles of OECD Guideline 471, is designed to detect gene mutations (point mutations) in bacteria. An "Enhanced Ames Test" (EAT) protocol, optimized for the detection of nitrosamines, was utilized.

#### Summary of Results:

N-nitroso dabigatran etexilate was found to be non-mutagenic in the Enhanced Ames Test (EAT) across all tested bacterial strains, both in the presence and absence of a metabolic activation system (S9).

Quantitative data from the primary study by Heflich et al. (2024) was not available in the public domain at the time of this guide's compilation. The results are based on the summary provided in subsequent publications.

### In Vitro Micronucleus Assay

The in vitro micronucleus assay, performed in accordance with OECD Guideline 487, assesses the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells. Human lymphoblastoid TK6 cells were used in this assessment.

### Summary of Results:

- With Metabolic Activation (4-hour treatment with hamster liver S9): N-nitroso dabigatran etexilate was negative for the induction of micronuclei.
- Without Metabolic Activation (24-hour continuous treatment): N-nitroso dabigatran etexilate induced an increase in micronucleus formation only at the highest tested concentration, where cytotoxicity was approximately 50%.[\[3\]](#)

The table below summarizes the quantitative findings from the in vitro micronucleus assay without metabolic activation.

Concentration (µM)	% Micronucleated Cells (Mean ± SD)	Fold Increase over Control	% Cytotoxicity (Mean ± SD)
Vehicle Control	1.0 ± 0.2	1.0	0 ± 5
1.56	1.1 ± 0.3	1.1	5 ± 3
3.13	1.2 ± 0.2	1.2	10 ± 4
6.25	1.4 ± 0.4	1.4	25 ± 6
12.5	2.1 ± 0.5	2.1	48 ± 7

Data extracted from the supplementary materials of Li et al. (2024).

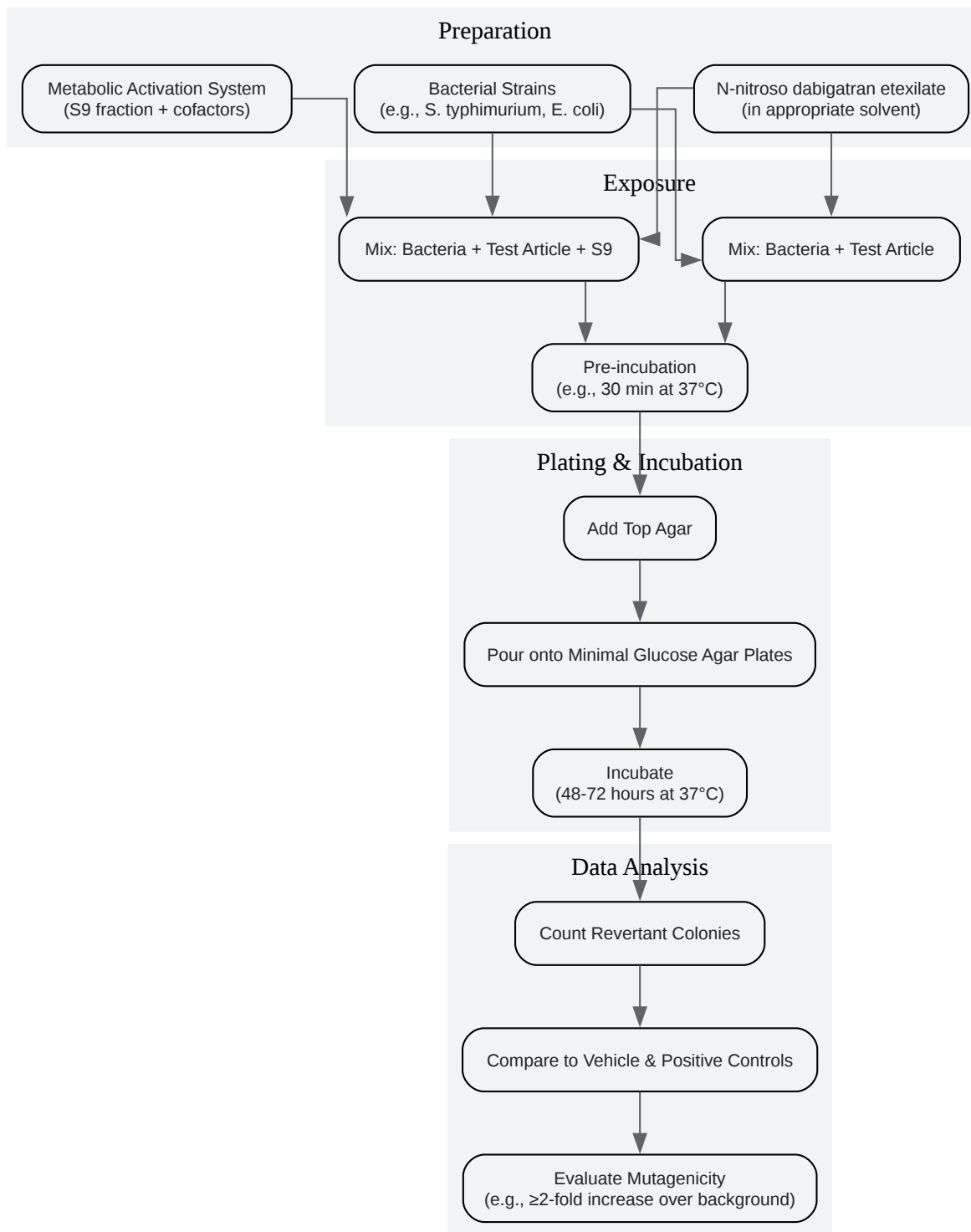
## Experimental Protocols

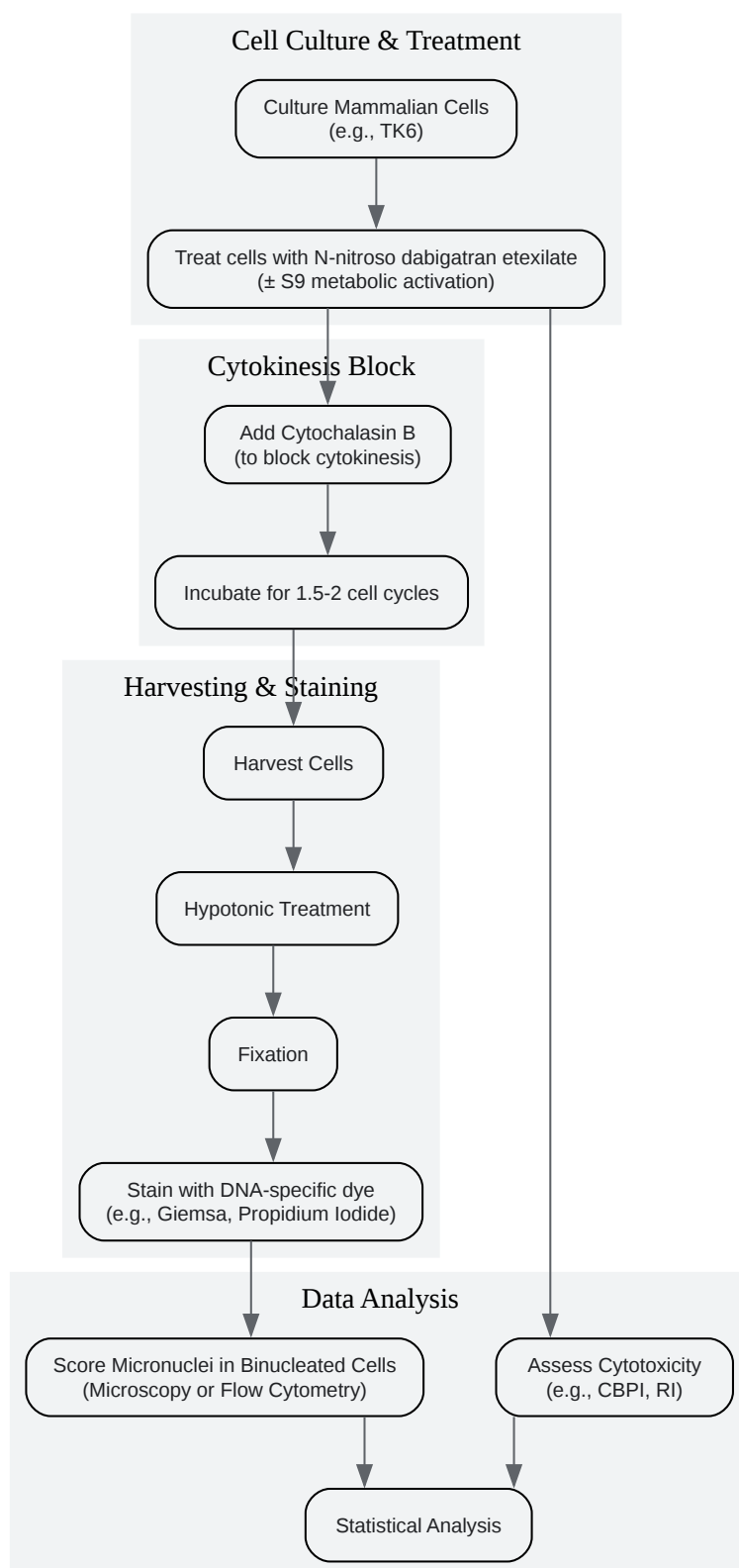
Detailed methodologies for the key experiments are provided below, based on established OECD guidelines.

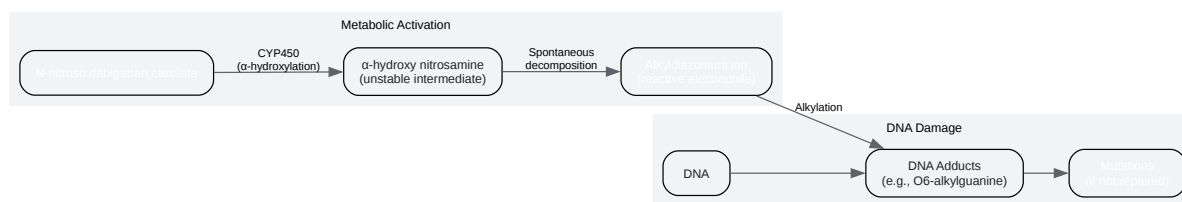
### Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several bacterial strains.

Experimental Workflow:







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## References

- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
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